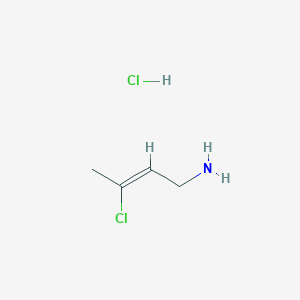

3-Chloro-but-2-enylamine hydrochloride

Description

Contextual Significance of Chloroalkenylamines in Contemporary Chemical Research

Chloroalkenylamines, and more broadly, chloroamines, are recognized as valuable intermediates in modern organic chemistry. Vicinal chloroamines, for instance, are key components in various natural products and pharmaceuticals. nih.gov Their significance has spurred the development of novel synthetic methodologies, including asymmetric processes that allow for the creation of enantioenriched molecules. nih.gov These methods often involve strategies like alkene aminohalogenation. nih.gov

Furthermore, N-chloroamines have emerged as useful reagents in their own right, participating in atom-efficient reactions such as the formation of other key nitrogen-containing functionalities like amines and amides. acsgcipr.org The development of continuous flow processes for the synthesis of N-chloro-N,N-dialkylamines highlights the ongoing efforts to access and utilize this class of reagents safely and efficiently. acsgcipr.org

Rationale for Dedicated Academic Investigation of 3-Chloro-but-2-enylamine Hydrochloride

The academic investigation into this compound is driven by its potential as a bifunctional building block. The presence of both an allylic amine and a vinyl chloride moiety within the same molecule offers multiple avenues for synthetic transformations.

Allylic amines are crucial structural motifs found in a wide array of biologically active agents, drugs, and natural products. nih.gov Their importance has led to the development of numerous synthetic methods, including multicomponent reactions that allow for the construction of complex and functionally diverse allylic amines in a single step. nih.gov The allylic amine portion of this compound can therefore serve as a handle for introducing this important pharmacophore into larger molecules.

Simultaneously, the vinyl chloride functionality is a known participant in cross-coupling reactions, a cornerstone of modern organic synthesis. rsc.org This allows for the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular construction. The ability of vinyl halides to undergo such reactions opens up the possibility of further functionalizing the butenyl backbone of the molecule. nih.gov

The combination of these two reactive sites in a single, relatively simple molecule suggests that this compound could be a versatile precursor for the synthesis of a variety of complex organic molecules, including heterocycles and peptidomimetics. nih.gov

Overview of Key Research Areas Pertaining to Unsaturated Chloroamines

Research involving unsaturated chloroamines is multifaceted, with several key areas of focus:

Asymmetric Synthesis: A significant area of research is the development of enantioselective methods for the synthesis of chiral vicinal chloroamines. nih.gov This is often achieved through the asymmetric protonation of catalytically generated prochiral chloroenamines using chiral Brønsted acids. nih.gov The resulting chiral chloroamines can then be converted into other valuable chiral building blocks, such as aziridines and vicinal diamines. nih.gov

Intramolecular Cyclizations: The presence of both a nucleophilic amine and an electrophilic carbon (due to the chlorine atom) in unsaturated chloroamines makes them ideal candidates for intramolecular cyclization reactions. These reactions are a powerful tool for the synthesis of N-heterocycles, which are prevalent in pharmaceuticals and other biologically active molecules. rsc.orgethz.ch Palladium-catalyzed intramolecular hydrofunctionalization is one such method that has been explored for the cyclization of alkenyl amines. rsc.org

Metal-Catalyzed Reactions: Unsaturated chloroamines can participate in a variety of metal-catalyzed reactions. The vinyl chloride moiety can undergo cross-coupling reactions, while the amine can be involved in N-alkylation or other functionalization reactions. incatt.nl The development of new catalytic systems that can selectively activate one functional group in the presence of the other is an active area of research. incatt.nl For instance, metal-catalyzed allylic C-H amination reactions are an efficient way to synthesize amination products. incatt.nl

The table below summarizes the key research areas and their significance:

| Research Area | Description | Significance |

| Asymmetric Synthesis | Development of methods to produce single enantiomers of chiral chloroamines. | Access to enantiomerically pure building blocks for pharmaceuticals and other bioactive molecules. |

| Intramolecular Cyclizations | Utilization of the bifunctional nature of unsaturated chloroamines to construct cyclic nitrogen-containing compounds. | Efficient synthesis of N-heterocycles, a common scaffold in medicinal chemistry. |

| Metal-Catalyzed Reactions | Application of transition metal catalysts to functionalize the different reactive sites within the molecule. | Versatile and powerful methods for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecules. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-3-chlorobut-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClN.ClH/c1-4(5)2-3-6;/h2H,3,6H2,1H3;1H/b4-2-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXILSDJRCHUDK-MKHFZPSSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CN)/Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Approaches for 3 Chloro but 2 Enylamine Hydrochloride

Established Synthetic Pathways to 3-Chloro-but-2-enylamine Hydrochloride

Established synthetic strategies for molecules with the structural motifs of this compound would likely rely on conventional methods of amination and halogenation, or the functionalization and transformation of suitable precursors.

Conventional Amine and Halogenation Strategies

A direct approach to the synthesis of this compound could involve the amination of a corresponding allylic halide. This strategy is foundational in the synthesis of allylic amines. For instance, a plausible precursor would be 1,3-dichloro-2-butene. The reaction of this precursor with a protected form of ammonia (B1221849), such as phthalimide (B116566) followed by deprotection, or directly with ammonia under controlled conditions, could yield the desired amine. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt.

Another conventional approach could involve the direct chlorination of but-2-enylamine. However, this method is often complicated by a lack of selectivity and the potential for multiple side reactions, including addition to the double bond and over-halogenation.

Routes Involving Precursor Functionalization and Transformation

A more controlled and versatile approach involves the functionalization of a readily available precursor followed by a series of transformations. A logical starting point would be the conversion of a ketone to a vinyl chloride, followed by the introduction of the amine functionality. For example, the conversion of a suitable ketone to a vinyl chloride can be achieved using reagents like triphosgene–pyridine in dichloromethane (B109758) or tungsten hexachloride. acs.orgucla.edu

A potential synthetic route could commence with a suitable keto-precursor which is first converted to the corresponding vinyl chloride. Subsequent functionalization at the allylic position to introduce a leaving group, followed by nucleophilic substitution with an amine source, would lead to the target molecule.

Alternatively, the synthesis could start from an allylic alcohol. The direct conversion of allylic alcohols to allylic amines is a well-established transformation. researchgate.netrsc.org Palladium-catalyzed reactions, for instance, allow for the direct amination of allylic alcohols. rsc.orgacs.org The Mitsunobu reaction provides another avenue, where an allylic alcohol can be converted to the corresponding amine with stereochemical control. acs.org

A hypothetical reaction scheme starting from 3-chloro-but-2-en-1-ol is presented below:

| Step | Reactant | Reagent | Product |

| 1 | 3-chloro-but-2-en-1-ol | 1. DIAD, PPh3, Phthalimide; 2. Hydrazine | 3-chloro-but-2-enylamine |

| 2 | 3-chloro-but-2-enylamine | HCl | This compound |

This table represents a plausible, generalized synthetic pathway and is not based on experimentally verified data for this specific compound.

Stereoselective Synthesis of this compound Isomers

The presence of a double bond and a potential chiral center in derivatives of this compound introduces the possibility of stereoisomers. Advanced synthetic methods can be employed to control the stereochemical outcome of the synthesis.

Enantioselective Approaches for Chiral Analogs

Should a chiral center be introduced into the molecule, for example by substitution at the carbon bearing the amine group, enantioselective synthesis would be crucial. Asymmetric synthesis is a field of chemical synthesis that focuses on the preferential formation of a specific enantiomer or diastereomer. uwindsor.cawikipedia.org Enantioselective approaches often involve the use of chiral catalysts, auxiliaries, or reagents to induce asymmetry in the product.

For the synthesis of chiral chloroalkenylamines, photoenzymatic methods have shown promise in the asymmetric synthesis of related α-chloroamides from alkenes, achieving high enantioselectivity through enzyme-controlled radical addition. nih.govprinceton.edu This highlights the potential of biocatalysis in accessing enantioenriched building blocks.

Diastereoselective Control in Double Bond Formation (e.g., E/Z Isomerism)

The geometry of the double bond in this compound can exist as either the E or Z isomer. Controlling this diastereoselectivity is a key challenge in the synthesis of substituted alkenes. The choice of reaction conditions and reagents can significantly influence the E/Z ratio of the product.

For instance, in the synthesis of vinyl chlorides from ketones, the reaction conditions can be tuned to favor one isomer over the other. organic-chemistry.org Similarly, stereoselective methods for the synthesis of (Z)-disubstituted allylic alcohols have been developed, which could serve as precursors to the corresponding (Z)-allylic amines. nih.gov Copper-catalyzed coupling of vinyl iodides with formamide (B127407) has also been shown to proceed with high stereoselectivity, allowing for the synthesis of both E- and Z-isocyanoalkenes, which are precursors to amines. nsf.gov

The following table summarizes potential stereochemical outcomes based on analogous reactions:

| Reaction Type | Key Feature | Expected Stereochemical Control |

| Asymmetric Hydrogenation | Chiral Catalyst (e.g., BINAP/Ru) | High enantioselectivity in related systems |

| Tandem Asymmetric Vinylation/Epoxidation | Chiral Zinc-based Lewis Acid | High diastereoselectivity for (Z)-isomers |

| Copper-Catalyzed Formamide Coupling | Ligand Control | High fidelity of E/Z geometry from vinyl iodide |

This table is illustrative of general principles in stereoselective synthesis and does not represent specific experimental results for this compound.

Asymmetric Catalysis in Chloroalkenylamine Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds from achiral starting materials. researchgate.net In the context of chloroalkenylamines, asymmetric catalysis could be employed at various stages of the synthesis. For example, a catalytic asymmetric allylic amination of an achiral precursor could establish a chiral center with high enantiomeric excess. organic-chemistry.org

Recent advances have demonstrated the potential for stereospecific isomerization of allylic halides, which could be a valuable tool in controlling the stereochemistry of precursors to this compound. acs.org Furthermore, the development of catalysts for the asymmetric synthesis of allylic alcohols provides an indirect route to chiral allylic amines with high stereoselectivity. researchgate.netnih.gov

Emerging Synthetic Strategies for Chloroalkenylamines

The synthesis of chloroalkenylamines, a class of compounds featuring both a chlorine atom and an amine group attached to a carbon-carbon double bond, is an area of growing interest in organic chemistry. Traditional synthetic routes can be harsh and inefficient. Consequently, researchers are exploring novel methodologies that offer milder conditions, greater precision, and improved sustainability. These emerging strategies, including metal-catalyzed reactions and modern photoredox or electrochemical approaches, provide powerful tools for constructing these valuable molecular scaffolds.

Metal-Catalyzed Coupling Reactions in Amine and Halogen Introduction

Transition-metal catalysis has become an indispensable tool for forming carbon-heteroatom bonds, offering efficient and selective pathways for the synthesis of complex molecules like chloroalkenylamines. acs.org Catalysts based on metals such as palladium, copper, cobalt, and nickel facilitate the introduction of both amine and halogen functionalities with high degrees of control over regioselectivity and stereoselectivity. acs.orgnih.govmdpi.com

One of the most powerful methods for introducing the amine group is the transition-metal-catalyzed allylic amination. acs.orgacsgcipr.org This reaction involves the coupling of an allylic substrate (containing a leaving group) with a nitrogen nucleophile. acsgcipr.org The mechanism typically proceeds through a metal-coordinated π-allyl cation intermediate, which then reacts with the amine. acsgcipr.org Cobalt-catalyzed asymmetric allylic amination, for instance, has been shown to be highly effective for producing allylic amines from allylic carbonates with excellent yields and enantioselectivities. acs.org Similarly, nickel-catalyzed approaches have been used for the alkenylation of various nitrogen-containing heterocyclic compounds (azoles). mdpi.com

For the introduction of the chlorine atom, metal-catalyzed haloalkynylation reactions represent a novel strategy where an alkynyl unit and a halogen are added across an unsaturated bond. nih.gov While this is primarily for alkynes, the principles can inform the development of methods for alkenes. The choice of metal catalyst, including copper, palladium, and gold, is crucial in controlling the reaction's outcome. nih.gov The development of direct C-H functionalization is another atom-economical approach where a C-H bond is directly converted to a C-N or C-X (halogen) bond, streamlining the synthetic process. mdpi.com

Interactive Table: Metal Catalysts in Amine and Halogen Introduction

| Catalyst System | Reaction Type | Key Advantages | Relevant Substrates |

|---|---|---|---|

| Palladium (Pd) Catalysis | Allylic Amination | Wide substrate scope, well-established reactivity. | Allylic acetates, carbonates, phosphates. |

| Cobalt (Co) Catalysis | Asymmetric Allylic Amination | High enantioselectivity, use of earth-abundant metal. acs.org | Racemic branched allylic carbonates. acs.org |

| Nickel (Ni) Catalysis | C-H Alkenylation of Azoles | Good for C-H functionalization, cost-effective. mdpi.com | Azoles, alkynes. mdpi.com |

| Copper (Cu) Catalysis | Haloalkynylation | Effective for adding both halogen and alkyne groups. nih.gov | Arynes, bromoalkynes. nih.gov |

Photoredox and Electrochemical Methods

In recent years, photoredox and electrochemical catalysis have emerged as powerful and sustainable alternatives to traditional synthetic methods. nih.govresearchgate.net Both techniques utilize single-electron transfer (SET) processes to generate highly reactive radical intermediates under exceptionally mild conditions, often at room temperature. nih.govnih.gov This avoids the need for harsh reagents and high temperatures associated with conventional methods.

Photoredox Catalysis employs a photocatalyst (often an iridium or ruthenium complex) that, upon absorbing visible light, becomes a potent oxidant or reductant. nih.gov This excited-state catalyst can then engage in an electron transfer with a substrate to form a radical ion. For chloroalkenylamine synthesis, this could involve the generation of an amidyl radical from an amide precursor, which can then add to an alkene. nih.gov The key advantage is the ability to use light as a traceless reagent to drive reactions.

Electrochemical Synthesis (Electrosynthesis) uses electrical current to directly oxidize or reduce a substrate at an electrode surface, bypassing the need for chemical oxidants or reductants. researchgate.netnih.gov This method offers high control over the reaction's driving force by simply tuning the applied voltage. nih.gov In the context of C-N bond formation, electrosynthesis can generate nitrogen-centered radicals to facilitate cyclization or intermolecular coupling reactions. nih.gov A significant benefit of electrosynthesis is its inherent scalability and avoidance of stoichiometric chemical reagents, contributing to a greener process. nih.govresearchgate.net

While both methods generate radicals via electron transfer, a key difference lies in where this occurs. nih.gov In photoredox catalysis, the reaction is homogenous, occurring throughout the solution, leading to low concentrations of radicals. nih.gov In direct electrolysis, the redox events are heterogeneous, happening at the electrode surface, which can result in a high localized concentration of radicals. nih.gov

Interactive Table: Comparison of Photoredox and Electrochemical Synthesis

| Feature | Photoredox Catalysis | Electrochemical Synthesis |

|---|---|---|

| Energy Source | Visible Light | Electricity |

| Key Component | Photocatalyst (e.g., Ir, Ru complexes) | Electrodes (Anode, Cathode) |

| Radical Generation | Homogeneous (in solution) nih.gov | Heterogeneous (at electrode surface) nih.gov |

| Key Advantage | Uses light as a "traceless" reagent. | Avoids chemical oxidants/reductants; highly tunable potential. nih.govresearchgate.net |

| Common Solvents | Acetonitrile, DMSO | Acetonitrile, polar protic solvents. researchgate.net |

Green Chemistry Principles in Chloroalkenylamine Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for developing environmentally responsible chemical processes. researchgate.net This philosophy encourages the design of products and processes that minimize the use and generation of hazardous substances. researchgate.net For the synthesis of chloroalkenylamines, this involves careful selection of reagents and solvents, and a focus on maximizing reaction efficiency to reduce waste. rsc.org

Sustainable Reagent and Solvent Selection

The choice of reagents and solvents significantly impacts the environmental footprint of a synthetic route. Green chemistry promotes the use of materials that are less toxic, renewable, and reusable. alfa-chemistry.com

Sustainable Reagents: This includes using biocatalysts, such as enzymes, which can perform highly selective transformations under mild aqueous conditions, thereby reducing hazardous by-products. alfa-chemistry.comnih.gov For instance, transaminases are used for the stereoselective synthesis of chiral amines. uniovi.es Another approach is the use of "hydrogen borrowing" catalysis, where alcohols—which can be derived from renewable biomass—are used as alkylating agents for amines, producing only water as a by-product. rsc.org

Sustainable Solvents: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. alfa-chemistry.com Green chemistry seeks to replace these with safer alternatives. Water is an ideal green solvent, though its utility can be limited by the poor solubility of many organic substrates. Other promising alternatives include:

Ionic Liquids: These are salts that are liquid at low temperatures, featuring negligible vapor pressure, high thermal stability, and recyclability. alfa-chemistry.com

Deep Eutectic Solvents (DESs): These solvents are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. They are often biodegradable, non-toxic, and inexpensive. researchgate.net

Cyclopentyl Methyl Ether (CPME): A greener alternative to common organic solvents like THF or DCM, offering high stability and easier recovery. nih.gov

Interactive Table: Examples of Green Solvents

| Solvent Type | Key Properties | Examples | Potential Application |

|---|---|---|---|

| Water | Non-toxic, inexpensive, non-flammable. | H₂O | Amine-borane synthesis. flintbox.com |

| Ionic Liquids | Non-volatile, reusable, low toxicity. alfa-chemistry.com | [BMIM][BF₄] | Catalyst and solvent for amidation. researchgate.net |

| Deep Eutectic Solvents (DESs) | Biodegradable, inexpensive, environmentally friendly. researchgate.net | Choline Chloride/Urea | Media for photocatalytic amide synthesis. researchgate.net |

| Bio-derived Solvents | Renewable, often biodegradable. | Cyclopentyl Methyl Ether (CPME) | Enzymatic amidation reactions. nih.gov |

Atom Economy and Reaction Efficiency Considerations

Atom Economy is a core concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. numberanalytics.comwikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org

Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

A reaction with high atom economy, such as an addition reaction where all reactant atoms are incorporated into the product, is preferable to a substitution or elimination reaction that generates stoichiometric by-products (waste). wikipedia.org For example, hydroamination, the direct addition of an N-H bond across a double bond, is a highly atom-economical route to amines. researchgate.net Maximizing atom economy is a primary goal of green chemistry as it directly relates to waste prevention at the molecular level. rsc.orgnumberanalytics.com

Reaction Efficiency extends beyond atom economy to consider other factors like chemical yield, reaction time, and energy consumption. The Process Mass Intensity (PMI) is another important metric, defined as the total mass of materials (reactants, solvents, reagents, process water) used to produce a specified mass of product. rsc.org A lower PMI indicates a more efficient and greener process. Strategies to improve efficiency include using catalysts instead of stoichiometric reagents, as catalysts are used in small amounts and can be recycled. wikipedia.org Optimizing reaction conditions to reduce energy usage and reaction time also contributes to a more sustainable synthesis. numberanalytics.com

Interactive Table: Atom Economy of Different Reaction Types

| Reaction Type | General Equation | Theoretical Atom Economy | Notes |

|---|---|---|---|

| Addition | A + B → C | 100% | Ideal reaction type; all atoms are incorporated. researchgate.net |

| Rearrangement | A → B | 100% | Isomerization reactions are fully atom-economical. nih.gov |

| Substitution | A-B + C → A-C + B | < 100% | Generates at least one by-product (B). wikipedia.org |

| Elimination | A-B → A + B | < 100% | Generates at least one by-product (B). |

Reactivity Profiles and Mechanistic Investigations of 3 Chloro but 2 Enylamine Hydrochloride

Nucleophilic Substitution Reactions of the Allylic Chloride Moiety

The C-Cl bond in 3-Chloro-but-2-enylamine is activated by its allylic position, which stabilizes the transition states of substitution reactions. Nucleophilic attack can occur at two distinct electrophilic sites: the α-carbon (C1), which is directly bonded to the chlorine, or the γ-carbon (C3) of the butenyl chain. These two pathways are known as the SN2 and SN2' (bimolecular nucleophilic substitution with allylic rearrangement) reactions, respectively. The competition between these pathways is a key feature of the molecule's reactivity. acs.orgnih.gov

Intermolecular Nucleophilic Displacements

In intermolecular reactions, an external nucleophile attacks the 3-chloro-but-2-enylamine substrate. Strong nucleophiles, such as secondary amines, can displace the chloride ion. The regioselectivity of the attack—whether it occurs at the α- or γ-position—is influenced by several factors, including the steric hindrance at the α-position. For allylic systems where the α-position is sterically hindered, the SN2' pathway can become the dominant route. acs.orgnih.gov For instance, tertiary alkylamines, which are typically considered non-nucleophilic bases, have been observed to act as nucleophiles in substitution reactions at heteroaromatic halides, suggesting their potential reactivity with activated systems like allylic chlorides. mdpi.com

The general mechanism for nucleophilic substitution involves the attack of the nucleophile, forming a new bond and expelling the chloride leaving group. youtube.com In aprotic solvents, the association of amine nucleophiles through hydrogen bonding can play a significant role in defining the reaction mechanism and kinetics. sapub.org

Intramolecular Cyclization and Ring-Forming Reactions

The primary amine group within the 3-chloro-but-2-enylamine molecule can act as an internal nucleophile, leading to intramolecular cyclization. Depending on which carbon the amine attacks, different heterocyclic ring systems can be formed.

Attack at the α-carbon (SN2 pathway): This would result in the formation of a four-membered azetidine (B1206935) ring, a structural motif found in various natural products and pharmaceuticals. frontiersin.org The formation of azetidines via intramolecular SN2 reactions is a common synthetic strategy. frontiersin.org

Attack at the γ-carbon (SN2' pathway): This pathway would lead to the formation of a vinyl-substituted three-membered aziridine (B145994) ring.

The favorability of these cyclization pathways is governed by Baldwin's rules and the specific reaction conditions. Lanthanum(III) triflate has been shown to catalyze the intramolecular aminolysis of epoxy amines to form azetidines, highlighting the utility of Lewis acids in promoting such cyclizations. frontiersin.org Similarly, intramolecular hydroamination of aminoalkenes is a powerful method for constructing nitrogen-containing heterocycles. nih.govnih.gov

Stereochemical Implications of Substitution Pathways

When nucleophilic substitution occurs on a chiral allylic substrate, the stereochemistry of the product is of critical importance. The SN2' reaction can proceed through either a syn or anti pathway, where the nucleophile attacks from the same or opposite face as the leaving group, respectively. Studies on the reaction of acyclic allylic chlorides with secondary amines have shown that the SN2' reaction can proceed with high syn stereospecificity. acs.orgacs.org Similarly, the aminolysis of acyclic allylic esters has been observed to favor syn displacement over anti displacement. rsc.org

Theoretical studies using density functional theory (DFT) on the competition between SN2 and SN2' pathways for simple allylic systems (X⁻ + H₂C=CHCH₂Y) indicate that the anti-SN2' pathway is consistently lower in activation energy than the syn-SN2' pathway. nih.gov However, for most systems, the direct aliphatic SN2 pathway is generally preferred unless sterically disfavored. nih.gov The stereochemical outcome is thus a result of a complex interplay between steric effects, orbital alignment, and the nature of the nucleophile and solvent.

Electrophilic and Radical Additions to the Alkenyl Moiety

The carbon-carbon double bond in 3-chloro-but-2-enylamine is a region of high electron density, making it susceptible to attack by electrophiles and radicals.

The addition of hydrogen halides (H-X) to the double bond is a classic example of an electrophilic addition reaction. libretexts.org The reaction is initiated by the attack of the alkene's π-electrons on the electrophilic proton of H-X. libretexts.org This forms a carbocation intermediate, which is then attacked by the halide nucleophile. libretexts.org For an unsymmetrical alkene like 3-chloro-but-2-enylamine, the regioselectivity of the addition is predicted by Markovnikov's rule, which states that the proton will add to the carbon atom that already has more hydrogen atoms, leading to the formation of the more stable carbocation. chemguide.co.uk The electron-donating or withdrawing effects of the chloro and aminomethyl substituents will influence the stability of the potential carbocation intermediates and thus direct the regiochemical outcome.

Radical additions to the double bond can also occur, typically under conditions that generate radical species, such as in the presence of peroxides or UV light. For instance, the radical addition of HBr proceeds via an anti-Markovnikov mechanism. youtube.com Radical additions to allenes have been studied, where the regioselectivity depends on the nature of the radical and the allene (B1206475) substitution pattern. nih.gov While 3-chloro-but-2-enylamine is not an allene, these studies provide insight into the factors governing radical additions to unsaturated systems.

Hydroamination Reactions and Catalysis

Hydroamination, the addition of an N-H bond across a C-C double bond, represents a highly atom-economical method for synthesizing more complex amines and nitrogen heterocycles. rsc.org This transformation can be performed either inter- or intramolecularly and typically requires a catalyst. A wide range of metal catalysts, including those based on iridium, gold, rhodium, lanthanides, and alkaline earth metals (calcium, magnesium), have been developed for this purpose. nih.govrsc.orglibretexts.orgacs.org

For 3-chloro-but-2-enylamine, intramolecular hydroamination would involve the addition of its own N-H bond across the C=C double bond, leading to the formation of a pyrrolidine (B122466) or azetidine ring, depending on the regioselectivity of the addition. The reaction is particularly powerful for generating cyclic amines from readily available aminoalkenes. nih.gov

The table below illustrates the scope of gold(I)-catalyzed intramolecular hydroamination on substrates analogous to a derivative of 3-chloro-but-2-enylamine, demonstrating the formation of five-membered rings (imidazolidin-2-ones) from N-allylic ureas.

| Entry | Substrate (N-Allylic Urea) | Product | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | N-allyl, N'-methyl, N'-(p-nitrophenyl) urea | 4-methyl-1-(p-nitrophenyl)imidazolidin-2-one | 48 | 92 | — |

| 2 | N-allyl, N'-phenyl, N'-(p-nitrophenyl) urea | 4-methyl-1-(p-nitrophenyl)-3-phenylimidazolidin-2-one | 15 | 93 | — |

| 3 | N-crotyl, N'-methyl, N'-phenyl urea | trans-4,5-dimethyl-1-phenylimidazolidin-2-one | 15 | 100 | 50:1 |

| 4 | N-(3-methylbut-2-enyl), N'-isopropyl, N'-phenyl urea | trans-4-isopropyl-5-methyl-1-phenylimidazolidin-2-one | 16 | 93 | 50:1 |

| 5 | N-cinnamyl, N'-methyl, N'-phenyl urea | trans-4-methyl-5-phenyl-1-phenylimidazolidin-2-one | 16 | 97 | 3.7:1 |

Data sourced from studies on gold(I)-catalyzed intramolecular hydroamination of N-allylic ureas. nih.gov Conditions typically involve a gold(I) catalyst and a silver salt co-catalyst in a solvent like chloroform (B151607) at room temperature. nih.gov

Intramolecular Hydroamination Mechanisms

The mechanism of metal-catalyzed intramolecular hydroamination can vary significantly depending on the metal and ligand system employed. Two primary pathways are generally considered for late transition metals:

Alkene Insertion into a Metal-Amide Bond (Path A): The reaction is initiated by the deprotonation of the amine by the metal complex to form a metal-amido species. The tethered alkene then inserts into the metal-nitrogen bond. The cycle is completed by protonolysis of the resulting metal-carbon bond, which releases the cyclic amine product and regenerates the active catalyst. nih.gov This pathway is common for catalysts based on rare-earth and Group IV metals. libretexts.org

Nucleophilic Attack on a Coordinated Alkene (Path B): In this pathway, the metal catalyst first coordinates to the alkene double bond, activating it towards nucleophilic attack. The tethered amine then attacks the coordinated alkene, forming the C-N bond and generating a metallacyclic intermediate. Subsequent protonolysis liberates the product. nih.gov This mechanism is often proposed for electron-deficient late transition metal catalysts, such as those of palladium, platinum, and iridium. nih.gov

Computational studies on aluminum-catalyzed hydroamination support a stepwise σ-insertive pathway, involving migratory olefin insertion followed by Al-C bond protonolysis, as the prevailing mechanism over a concerted pathway. rsc.org For lanthanide catalysts, kinetic studies often indicate that the insertion of the alkene into the metal-amide bond is the rate-determining step. libretexts.org

Halogenation and Hydrohalogenation of the C=C Bond

The double bond of 3-chloro-but-2-enylamine hydrochloride can undergo electrophilic addition with halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl).

Halogenation: The addition of a halogen like Br₂ across the double bond would be expected to proceed through a cyclic halonium ion intermediate. masterorganicchemistry.com The subsequent nucleophilic attack by the halide ion would occur in an anti-fashion, leading to a trans-dihalogenated product. masterorganicchemistry.com The regiochemistry of the initial electrophilic attack would be influenced by the substituents on the double bond. The presence of the electron-withdrawing chloro group and the protonated amine could decrease the nucleophilicity of the alkene, potentially requiring harsher reaction conditions compared to simple alkenes. researchgate.netresearchgate.net

Hydrohalogenation: The addition of a hydrohalic acid like HBr would proceed via protonation of the double bond to form a carbocation intermediate. According to Markovnikov's rule, the proton will add to the carbon that results in the more stable carbocation. In the case of 3-chloro-but-2-enylamine, protonation at C2 would lead to a tertiary carbocation at C3, which is stabilized by the adjacent chlorine atom through resonance. Protonation at C3 would lead to a secondary carbocation at C2. Therefore, the formation of the more stable tertiary carbocation at C3 is expected, with subsequent attack of the halide ion at this position.

Oxidation Reactions Involving the Double Bond

The carbon-carbon double bond in this compound is susceptible to various oxidation reactions, such as epoxidation and dihydroxylation.

Epoxidation: The conversion of the alkene to an epoxide can be achieved using peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or metal-catalyzed systems with oxidants like hydrogen peroxide or tert-butyl hydroperoxide. The electron-withdrawing nature of the chloro group in the allylic position can make the epoxidation of allyl chloride more challenging than that of non-functionalized alkenes. acs.org However, specialized catalyst systems have been developed for this transformation. acs.org For allylic alcohols, the hydroxyl group can direct the epoxidation to occur on the same face of the double bond. wikipedia.org While the amine in 3-chloro-but-2-enylamine is protonated, it is possible that under certain conditions, it could still influence the stereochemical outcome of the epoxidation.

Dihydroxylation: The formation of a vicinal diol from the alkene can be accomplished via either syn- or anti-dihydroxylation pathways. libretexts.orglibretexts.org Syn-dihydroxylation is typically achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. libretexts.orglibretexts.org These reactions proceed through a cyclic intermediate, resulting in the addition of both hydroxyl groups to the same face of the double bond. libretexts.orglibretexts.org Anti-dihydroxylation can be achieved by first forming an epoxide, followed by acid-catalyzed ring-opening with water. libretexts.orglibretexts.org The choice of dihydroxylation method would allow for the selective synthesis of different diastereomers of the resulting amino diol.

Transformations Involving the Amine Functional Group

The primary amine group in 3-chloro-but-2-enylamine is a versatile functional handle for a variety of transformations, including alkylation, acylation, arylation, and N-halogenation. For reactions requiring a nucleophilic amine, the hydrochloride salt must first be neutralized with a base.

Alkylation, Acylation, and Arylation Chemistry

Alkylation: The direct alkylation of the primary amine with alkyl halides can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to overalkylation. wikipedia.org To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone is a more controlled approach. Alternatively, specialized catalytic systems have been developed for the selective N-monoalkylation of primary amines. organic-chemistry.org Given the potential for steric hindrance from the substituents on the butenyl chain, the choice of alkylating agent and reaction conditions would be crucial. nih.govacs.orgresearchgate.net

Acylation: The amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This reaction is generally high-yielding and chemoselective for the amine group. The resulting amide could be a valuable intermediate for further synthetic manipulations.

Arylation: The formation of an N-aryl bond can be accomplished through palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgopenochem.orglibretexts.orgresearchgate.net This powerful cross-coupling reaction allows for the formation of C-N bonds between a wide range of aryl halides (or triflates) and amines. wikipedia.org The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. wikipedia.org The steric hindrance around the nitrogen atom in 3-chloro-but-2-enylamine could influence the efficiency of the coupling, potentially requiring the use of ligands designed for hindered primary amines. nih.govacs.org

Table 2: Selected Methods for Amine Functionalization

| Transformation | Reagent/Catalyst System | Product Type | Reference |

|---|---|---|---|

| Alkylation | Reductive Amination (Aldehyde/Ketone, Reducing Agent) | Secondary/Tertiary Amine | N/A |

| Acylation | Acyl Chloride or Anhydride, Base | Amide | N/A |

This table provides a general overview of common methods for the functionalization of primary amines.

N-Halogenation and Subsequent Reactivity (e.g., N-chloroamines)

Treatment of 3-chloro-but-2-enylamine with a chlorinating agent, such as sodium hypochlorite (B82951) (bleach), can lead to the formation of N-chloroamines. Primary amines can be converted to either the N-monochloroamine or the N,N-dichloroamine, depending on the stoichiometry of the chlorinating agent and the reaction conditions. organic-chemistry.org

The resulting N-chloroamines are reactive species. N,N-dichloroamines, for instance, can undergo a variety of transformations. acs.org The reactivity of these species is influenced by the presence of the double bond and the allylic chloride in the molecule. For example, under certain conditions, N-haloamines can undergo intramolecular cyclization reactions. The specific reactivity of the N-chlorinated derivatives of 3-chloro-but-2-enylamine would depend on the reaction conditions employed, such as the presence of light, heat, or a catalyst.

Metal-Mediated and Organocatalytic Transformations

The presence of both an allylic chloride and a primary amine makes this compound a potentially versatile substrate for various metal-mediated and organocatalytic transformations.

Palladium-Catalyzed Cross-Coupling:

By analogy with other allylic chlorides and amines, this compound could participate in palladium-catalyzed cross-coupling reactions. nih.gov For instance, a Suzuki coupling with a boronic acid could lead to the formation of a new C-C bond at the C3 position. Similarly, a Buchwald-Hartwig amination could be envisioned, where the primary amine undergoes coupling with an aryl halide to form a C-N bond, although the presence of the hydrochloride might require prior neutralization. rsc.orgresearchgate.net The choice of ligand is crucial in these reactions to ensure high yield and selectivity. nih.gov

The allylic nature of the double bond and the chlorine atom suggests the possibility of isomerization and rearrangement reactions. thieme-connect.de In the presence of a suitable catalyst, such as a transition metal complex or an organic amine, an allylic rearrangement could occur, leading to the formation of 1-chloro-but-3-enylamine. google.comgoogle.com This process would likely proceed through the formation of a delocalized allylic carbocation or a metal-pi-allyl complex. Organocatalytic methods employing chiral acids or bases could potentially achieve asymmetric isomerization. rsc.orgnih.gov

Reaction Kinetics and Thermodynamic Analysis

The kinetics of reactions involving this compound would be highly dependent on the reaction type. For instance, solvolysis reactions in polar protic solvents are expected to follow first-order kinetics, consistent with an SN1-type mechanism involving the formation of a rate-determining allylic carbocation. nih.govnih.gov The rate of this reaction would be influenced by the ionizing power of the solvent. beilstein-journals.org

Illustrative Data Table for Hypothetical Solvolysis Kinetics (Disclaimer: The following data is hypothetical and for illustrative purposes only, as no experimental data for this compound could be found in the reviewed literature.)

| Solvent (v/v) | Temperature (°C) | Rate Constant (k, s⁻¹) |

| 50% Ethanol/Water | 25 | 1.2 x 10⁻⁵ |

| 70% Ethanol/Water | 25 | 3.5 x 10⁻⁵ |

| 50% Acetone/Water | 25 | 8.9 x 10⁻⁶ |

Illustrative Table of Hypothetical Thermodynamic Parameters (Disclaimer: The following data is hypothetical and for illustrative purposes only, as no experimental data for this compound could be found in the reviewed literature.)

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) |

| Dehydrochlorination | -45 | +120 | -80.8 |

| Imine Formation | -25 | +80 | -48.8 |

Characterization and Trapping of Reactive Intermediates

The reactions of this compound are expected to proceed through various reactive intermediates.

Allylic Carbocation:

In polar media or under acidic conditions, the departure of the chloride ion would generate a resonance-stabilized allylic carbocation. ucalgary.ca This intermediate possesses positive charge delocalized over the C1 and C3 carbons. libretexts.org Such carbocations can be characterized spectroscopically in superacid media or trapped by nucleophiles. The interaction of such allylic carbocations with aromatic systems has been a subject of theoretical studies. researchgate.net The stability of this intermediate is a key factor in determining the reaction pathway. rsc.orgfiveable.me

Nitrenium Ions:

Under certain oxidative conditions or upon nitrosation of the primary amine, the formation of a nitrenium ion intermediate could be possible. nih.gov These highly reactive species are electrophilic and can be trapped by various nucleophiles. rsc.org The stability of nitrenium ions derived from amines has been investigated in relation to their reactivity. nih.gov Halide ions have been used to trap nitrenium ions formed in rearrangements. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 3 Chloro but 2 Enylamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules. For 3-Chloro-but-2-enylamine hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Comprehensive 1D NMR (¹H, ¹³C) Chemical Shift Analysis

The 1D NMR spectra, proton (¹H) and carbon-13 (¹³C), offer fundamental information about the chemical environment of each atom in the molecule. The analysis is based on predicted chemical shifts (δ) in a typical deuterated solvent like DMSO-d₆, which is suitable for amine hydrochlorides.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The presence of the electron-withdrawing chlorine atom and the positively charged ammonium (B1175870) group significantly influences the chemical shifts.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Methyl Protons (H₃C-C=) | ~2.4 | Doublet (d) | 3H |

| Methylene (B1212753) Protons (=CH-CH₂ -N) | ~3.7 | Doublet (d) | 2H |

| Vinyl Proton (-C=CH -CH₂) | ~5.9 | Triplet of Quartets (tq) | 1H |

| Amine Protons (-NH₃⁺) | ~8.5 | Broad Singlet (br s) | 3H |

The methyl protons appear as a doublet due to coupling with the vinyl proton across the double bond.

The methylene protons are shifted downfield by the adjacent ammonium group and appear as a doublet due to coupling with the vinyl proton.

The vinyl proton signal is expected to be a complex multiplet (a triplet of quartets) due to coupling with both the methylene and methyl protons.

The ammonium protons typically appear as a broad singlet and are exchangeable with deuterium, meaning the signal would disappear upon addition of D₂O.

Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display four signals, each corresponding to one of the four unique carbon atoms in the structure.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methyl Carbon (C H₃-C=) | ~20 |

| Methylene Carbon (=CH-C H₂-N) | ~45 |

| Vinylic Carbon (-C=C H-CH₂) | ~125 |

| Vinylic Carbon (C -Cl) | ~135 |

The methyl carbon appears at a typical upfield value for an sp²-hybridized carbon-attached methyl group.

The methylene carbon is influenced by the attached nitrogen, shifting it downfield.

The two vinylic carbons are in the characteristic range for alkenes. The carbon atom bonded to the electronegative chlorine atom (C-Cl) is expected to be the most downfield signal.

Elucidation of Stereochemistry and Regiochemistry via 2D NMR (COSY, HMQC, HMBC, NOESY)

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key cross-peaks would be observed between the vinyl proton (~5.9 ppm) and both the methylene protons (~3.7 ppm) and the methyl protons (~2.4 ppm), confirming their positions relative to the double bond.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between:

The methyl proton signal (~2.4 ppm) and the methyl carbon signal (~20 ppm).

The methylene proton signal (~3.7 ppm) and the methylene carbon signal (~45 ppm).

The vinyl proton signal (~5.9 ppm) and its corresponding vinyl carbon signal (~125 ppm).

From the methyl protons (~2.4 ppm) to both the C-Cl carbon (~135 ppm) and the CH carbon (~125 ppm).

From the methylene protons (~3.7 ppm) to the CH carbon (~125 ppm) and the C-Cl carbon (~135 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which is invaluable for determining the stereochemistry (E/Z isomerism) of the double bond.

In the Z-isomer , a NOESY cross-peak would be expected between the methyl protons and the vinyl proton.

In the E-isomer , a cross-peak would be expected between the methyl protons and the methylene protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would be dominated by vibrations from the ammonium group, the carbon-carbon double bond, and the carbon-chlorine bond.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch (Ammonium) | 3200-2800 | Strong, Broad |

| C-H Stretch (Alkenyl & Alkyl) | 3100-2900 | Medium |

| N-H Bend (Ammonium) | 1600-1500 | Strong |

| C=C Stretch | 1670-1640 | Medium-Weak |

| C-Cl Stretch | 850-550 | Strong |

N-H Vibrations: The most prominent features would be the strong, broad absorption from the N-H stretching of the -NH₃⁺ group and the strong bending vibration.

C=C Stretch: A medium to weak absorption is expected for the C=C double bond stretch.

C-Cl Stretch: A strong band in the fingerprint region of the IR spectrum would correspond to the C-Cl stretching vibration.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. The molecular formula for this compound is C₄H₉Cl₂N. jk-sci.comscbt.com The analysis would focus on the cation [C₄H₈ClN]⁺.

Calculated Exact Mass: The monoisotopic mass of the cation [C₄H₈³⁵ClN]⁺ is calculated to be 105.03453 Da.

Isotopic Pattern: A crucial feature in the mass spectrum would be the isotopic signature of chlorine. The presence of two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, would result in two major peaks for any chlorine-containing fragment: an M⁺ peak and an M+2 peak with a relative intensity ratio of about 3:1. This pattern provides definitive evidence for the presence of a single chlorine atom in the ion.

Fragmentation Pathway Analysis for Structural Inference

Upon ionization, the molecular ion [C₄H₈ClN]⁺• is formed. A primary and highly characteristic fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process is favorable as it leads to the formation of a resonance-stabilized iminium cation. For 3-Chloro-but-2-enylamine, α-cleavage would result in the loss of a chlorobutenyl radical to produce a stable [CH₂=NH₂]⁺ fragment with a mass-to-charge ratio (m/z) of 30. This fragment is often observed as the base peak in the mass spectra of primary amines.

Another significant fragmentation route involves the allylic cleavage, a favorable process for unsaturated compounds. Cleavage of the C-C bond beta to the double bond would lead to the formation of a resonance-stabilized allylic cation. Additionally, the presence of a chlorine atom introduces the possibility of fragmentation via the loss of a chlorine radical (•Cl) or a molecule of hydrogen chloride (HCl). The loss of HCl is a common fragmentation pathway for chloroalkanes.

The interplay of these fragmentation mechanisms would be expected to produce a characteristic mass spectrum, allowing for the structural confirmation of this compound.

X-ray Crystallography for Solid-State Structural Determination

A definitive determination of the three-dimensional structure of this compound in the solid state would be achieved through single-crystal X-ray diffraction. However, a search of crystallographic databases reveals that the crystal structure of this specific compound has not been publicly reported. Therefore, precise experimental data on its bond lengths, bond angles, torsional angles, and intermolecular interactions are not available.

In the absence of experimental crystallographic data, the expected geometric parameters of this compound can be estimated based on standard values for similar chemical fragments. The following table provides a theoretical representation of these parameters.

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Lengths (Å) | ||||

| C-Cl | C | Cl | ~1.73 | |

| C=C | C | C | ~1.34 | |

| C-N | C | N | ~1.47 | |

| Bond Angles (°) | ||||

| C-C=C | C | C | C | ~120 |

| Cl-C=C | Cl | C | C | ~120 |

| C-C-N | C | C | N | ~109.5 |

| Torsional Angles (°) | ||||

| Cl-C-C-C | Cl | C | C | C |

| C-C-C-N | C | C | C | N |

Note: These are generalized values and the actual parameters in a crystal structure would be influenced by the specific crystalline environment and intermolecular interactions.

In its hydrochloride salt form, the crystal structure of 3-Chloro-but-2-enylamine would be dominated by strong intermolecular hydrogen bonds. The ammonium group (-NH₃⁺) would act as a hydrogen bond donor, forming interactions with the chloride anions (Cl⁻). These N-H···Cl hydrogen bonds are a primary force in the crystal packing of amine hydrochlorides.

Computational Chemistry and Theoretical Insights into 3 Chloro but 2 Enylamine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy landscape, which dictates the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is often favored for its balance of computational cost and accuracy. A typical DFT study of 3-chloro-but-2-enylamine hydrochloride would involve geometry optimization to find the lowest energy structure. Functionals such as B3LYP, paired with a basis set like 6-311++G(d,p), are commonly used for such calculations on organic molecules. researchgate.netnih.gov

These investigations would yield critical data on the molecule's electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, DFT calculations can determine the distribution of electron density and generate molecular electrostatic potential (MEP) maps. nih.gov These maps visualize electron-rich and electron-poor regions, predicting sites susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: This data is hypothetical and serves to illustrate typical outputs of DFT calculations for a molecule like this compound.)

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest empty orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 8.5 D | A high value indicates significant charge separation within the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Charge on Cl | -0.25 e | Suggests the chlorine atom carries a partial negative charge, influencing its role in reactions. |

| Mulliken Charge on N | -0.45 e | Suggests the nitrogen atom is an electron-rich center. |

Ab Initio and Post-Hartree-Fock Methods

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. researchgate.net The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not fully account for electron correlation. More advanced and computationally intensive methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), provide more accurate results by incorporating electron correlation effects. nih.govresearchgate.net

For a molecule like this compound, these higher-level calculations would be used to obtain highly accurate energies and to validate the results from DFT methods. They are particularly important for studying systems where electron correlation plays a crucial role, such as in the determination of weak intermolecular interactions or in the precise calculation of reaction barriers.

Mechanistic Modeling of Key Reactions and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. colab.wsmasterorganicchemistry.comnih.gov

Calculation of Activation Energies and Reaction Pathways

By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy path from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate.

For this compound, a key reaction to model would be its potential for allylic rearrangement or substitution. masterorganicchemistry.com DFT and ab initio methods can be used to calculate the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism.

Table 2: Hypothetical Activation Energies for Competing Reaction Pathways (Note: This data is hypothetical and for illustrative purposes.)

| Reaction Pathway | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| S_N2 Substitution at C1 | B3LYP | 6-311+G(d,p) | 25.4 |

| S_N2' Allylic Rearrangement | B3LYP | 6-311+G(d,p) | 22.1 |

| E2 Elimination | B3LYP | 6-311+G(d,p) | 28.9 |

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis involves following the path of steepest descent from the transition state down to the reactants on one side and the products on the other. An IRC calculation confirms that the identified transition state correctly connects the intended reactants and products, providing a more complete picture of the reaction coordinate.

Conformational Analysis and Stereoisomer Stability

Computational methods can be used to perform a systematic conformational search to identify all stable conformers. ed.ac.uknih.govmdpi.com The relative energies of these conformers can then be calculated to determine their populations at a given temperature. This is crucial for understanding which shapes the molecule is most likely to adopt. Furthermore, the relative stabilities of the (E) and (Z) stereoisomers can be computed to predict which isomer is thermodynamically favored.

Table 3: Illustrative Relative Energies of Stereoisomers and Conformers (Note: This data is hypothetical and for illustrative purposes.)

| Isomer/Conformer | Computational Method | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| (E)-isomer, Conformer 1 | MP2/cc-pVTZ | 0.00 | 75% |

| (E)-isomer, Conformer 2 | MP2/cc-pVTZ | 1.20 | 12% |

| (Z)-isomer, Conformer 1 | MP2/cc-pVTZ | 0.85 | 10% |

| (Z)-isomer, Conformer 2 | MP2/cc-pVTZ | 2.50 | 3% |

This analysis would reveal the most stable three-dimensional structures of the molecule, providing insights into how it might interact with other molecules, such as biological receptors or catalysts.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights that can aid in the experimental characterization of molecules like this compound. By employing quantum mechanical calculations, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These theoretical spectra can be used to interpret experimental data, confirm structural assignments, and understand the electronic and vibrational properties of the molecule.

Density Functional Theory (DFT) is a widely used method for these predictions due to its favorable balance of accuracy and computational cost. mdpi.com For this compound, DFT calculations can be performed to optimize the molecular geometry and then compute the corresponding spectroscopic parameters. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), aug-cc-pVTZ) is crucial for obtaining accurate results and is often benchmarked against experimental data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei, which are fundamental parameters in NMR spectroscopy. The prediction process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, distinct chemical shifts would be expected for the different hydrogen and carbon atoms due to their unique chemical environments. For instance, the protons on the carbon adjacent to the nitrogen atom would have a different chemical shift compared to the protons on the methyl group. A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is presented below, illustrating the type of data that can be generated.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | 2.1 | 20.5 |

| C=CH | 5.8 | 125.0 |

| C-Cl | - | 130.2 |

Note: These are illustrative values and the actual predicted shifts would depend on the level of theory and solvent model used.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The frequencies of these vibrations depend on the bond strengths and the masses of the atoms involved. DFT calculations can provide a set of vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical IR spectrum. dtic.mil

For this compound, characteristic vibrational frequencies would be expected for the N-H stretches of the amine hydrochloride group, C-H stretches, the C=C double bond stretch, and the C-Cl stretch. A table of predicted key vibrational frequencies is provided below.

Hypothetical Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretch (amine salt) | 3200 - 3000 |

| C-H stretch (alkenyl) | 3100 - 3000 |

| C-H stretch (alkyl) | 3000 - 2850 |

| C=C stretch | 1650 |

| N-H bend | 1600 - 1500 |

Note: These are illustrative values. Calculated frequencies are often scaled by an empirical factor to better match experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. For this compound, the most likely electronic transition to be observed in the near-UV region is a π → π* transition associated with the carbon-carbon double bond. masterorganicchemistry.com The presence of the chlorine and amine groups can slightly modify the energy of this transition. Time-dependent DFT (TD-DFT) is the standard method for calculating the energies of electronic transitions and the corresponding absorption wavelengths (λ_max).

Solvent Effects and Reaction Environment Modeling

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry offers methods to model these solvent effects, providing a more realistic description of the molecule's behavior in solution. For this compound, modeling the solvent is crucial for accurately predicting its conformational preferences, spectroscopic parameters, and reactivity.

There are two main approaches to modeling solvent effects: implicit and explicit solvent models.

Implicit Solvent Models: Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum. The Polarizable Continuum Model (PCM) is a popular example of this approach. These models are computationally efficient and can capture the bulk electrostatic effects of the solvent. They are well-suited for studying how the polarity of the solvent affects the stability of different conformers or the energies of reactants and transition states.

For this compound, an ionic compound, a polar solvent like water or methanol (B129727) would be expected to stabilize the charged species more effectively than a nonpolar solvent. This can be quantified by calculating the free energy of solvation.

Explicit Solvent Models: Explicit solvent models involve including a number of individual solvent molecules in the calculation along with the solute molecule. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit solvent molecules (e.g., water) can form hydrogen bonds with the N-H protons of the amine hydrochloride group. These specific interactions can have a significant impact on the molecule's conformation and reactivity. Molecular dynamics (MD) simulations or quantum mechanics/molecular mechanics (QM/MM) calculations are often used with explicit solvent models to sample a wide range of solvent configurations.

Modeling Reaction Environments: Computational modeling can also be used to investigate the role of the solvent in chemical reactions involving this compound. For example, in a nucleophilic substitution reaction where the chloride is displaced, the solvent can influence the reaction rate by stabilizing the transition state. By calculating the reaction energy profile in different solvents, it is possible to predict how the reaction mechanism and kinetics will change with the reaction environment. researchgate.net

The table below illustrates how the choice of solvent model could hypothetically influence a calculated property, such as the relative energy of two different conformers of this compound.

Hypothetical Influence of Solvent Model on the Relative Energy of Two Conformers

| Solvent Model | Dielectric Constant | Relative Energy of Conformer B (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 0.0 |

| Implicit (Chloroform) | 4.8 | -1.2 |

| Implicit (Methanol) | 32.7 | -3.5 |

Note: These are illustrative values to demonstrate the trend of increasing stabilization of a more polar conformer with increasing solvent polarity.

By combining these computational approaches, a comprehensive theoretical understanding of the chemical and physical properties of this compound in various environments can be achieved, guiding experimental studies and the potential application of this compound.

Synthetic Applications of 3 Chloro but 2 Enylamine Hydrochloride As a Versatile Building Block

Precursor in Heterocyclic Compound Synthesis

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The inherent structure of 3-chloro-but-2-enylamine hydrochloride, containing both a nitrogen nucleophile and an electrophilic carbon, suggests its potential as a building block for such rings. For instance, intramolecular cyclization could potentially lead to the formation of azetidine (B1206935) or pyrroline (B1223166) derivatives. However, specific, documented examples of its use in the synthesis of such heterocycles are not readily found in the scientific literature.

Synthesis of Fused-Ring Systems

The synthesis of fused-ring systems often involves bifunctional starting materials that can undergo sequential or tandem reactions to build complex polycyclic structures. While this compound possesses the necessary functional groups to participate in such transformations, there is a lack of published research demonstrating its application in the construction of fused heterocyclic systems.

Formation of Complex Organic Molecules and Nitrogen-Containing Scaffolds

As a primary amine, this compound can serve as a source of nitrogen in the assembly of more complex molecules. Its potential to be incorporated into larger structures through reactions at both the amine and the chloroalkene functionalities makes it an interesting, yet underexplored, building block for creating diverse nitrogen-containing scaffolds.

Role in the Synthesis of Advanced Intermediates for Fine Chemicals

The term "fine chemicals" encompasses a broad range of complex, pure chemical substances produced in limited quantities for specialized applications, including pharmaceuticals, biopharmaceuticals, and agrochemicals. While chlorinated organic compounds and amines are common intermediates in the synthesis of fine chemicals, the specific role of this compound as an advanced intermediate is not well-documented in publicly available research.

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. The functional groups present in this compound would allow for the generation of a library of analogs for SAR studies. For example, the amine could be derivatized with various substituents, or the chlorine atom could be replaced to probe the effects of these changes on biological activity. Nevertheless, there are no specific SAR studies in the available literature that utilize this compound as a core scaffold.

Potential in Polymer and Materials Science (e.g., as a monomer for specialized polymers)

Primary amines and vinyl chlorides can be utilized as monomers in polymerization reactions. The amine functionality could potentially participate in step-growth polymerization (e.g., to form polyamides or polyimines), while the vinyl chloride moiety could be involved in chain-growth polymerization. This suggests a potential, though unexplored, application of this compound in the synthesis of specialized polymers with unique properties. However, there is no current research to support its use in this capacity.

Future Research Directions and Emerging Opportunities

Development of Highly Efficient and Selective Catalytic Systems

The synthesis of allylic amines is often challenged by issues of selectivity, including regioselectivity, stereoselectivity, and chemoselectivity. researchgate.netesabweb.org Future research will likely focus on developing novel catalytic systems that can precisely control the formation of 3-Chloro-but-2-enylamine hydrochloride, a molecule with multiple reactive sites.

Key opportunities include:

Earth-Abundant Metal Catalysis: While palladium has been a dominant catalyst in allylic amination, there is a significant push towards using more sustainable and cost-effective earth-abundant metals like nickel, copper, iron, and manganese. researchgate.netrsc.org Developing catalysts based on these metals for the synthesis of chlorinated allylic amines could offer economic and environmental benefits. Nickel catalysis, for instance, has been shown to be a viable alternative to palladium for allylic amination, with distinct advantages in aqueous media. rsc.org

Direct C-H Amination: A major advancement in recent years has been the development of catalytic allylic C-H amination, which avoids the need for pre-functionalized starting materials. nih.govacs.org This atom-economical approach could streamline the synthesis of 3-Chloro-but-2-enylamine. However, challenges remain in controlling site-selectivity, especially in complex molecules with multiple C-H bonds of similar reactivity. researchgate.netacs.org Future catalysts will need to exhibit exceptional selectivity to target the desired allylic position without reacting with other parts of the molecule.

Ligand Design for Enhanced Selectivity: The ligand coordinated to the metal center plays a crucial role in determining the catalyst's activity and selectivity. nih.gov Research into new phosphine (B1218219), N-heterocyclic carbene (NHC), and other sophisticated ligands will be essential. For a substrate like the precursor to 3-Chloro-but-2-enylamine, ligands will need to be designed to control the regioselectivity of the amination, preventing the formation of isomeric byproducts and ensuring high yields of the desired product.

| Catalytic Systems for Allylic Amination | ||

|---|---|---|

| Catalyst Type | Key Advantages | Future Research Focus for 3-Chloro-but-2-enylamine |

| Palladium-based | Well-established, high reactivity | Developing ligands to enhance selectivity, understanding isomerization mechanisms nih.gov |

| Nickel-based | Earth-abundant, cost-effective, effective in aqueous media rsc.org | Optimizing for chlorinated substrates, multicomponent coupling reactions researchgate.netresearchgate.net |

| Manganese/Iron-based | Sustainable, unique reactivity (e.g., metalloradical pathways) researchgate.netacs.org | Controlling chemoselectivity between C-H amination and other potential reactions acs.org |

| Copper/Iridium-based | Versatile, enables novel reaction pathways mdpi.comnih.gov | Exploring photoredox and electrochemical methods for activation chemrxiv.org |

Integration with Automation and Flow Chemistry Platforms

The synthesis of potentially hazardous or unstable intermediates benefits greatly from modern automation and continuous flow chemistry. Given that this compound is a chlorinated amine, these technologies offer significant opportunities for safer and more efficient production.

Enhanced Safety and Control: Flow reactors minimize the volume of hazardous reagents and intermediates present at any given time, significantly improving safety. rsc.org The use of toxic chlorinating agents or the formation of unstable N-chloramine intermediates can be managed more effectively in a continuous flow setup. rsc.org Precise control over parameters like temperature, pressure, and residence time in microreactors allows for the optimization of reactions that may be difficult to control in traditional batch processes. rsc.org

Scalability and Efficiency: Once a process is optimized in a flow reactor, scaling up production is often a matter of running the system for a longer duration or "numbering up" by using multiple reactors in parallel. researchgate.net This contrasts with the often complex challenges of scaling up batch reactions. For the synthesis of this compound, flow chemistry could enable rapid, on-demand production.

Exploration of Bio-Inspired Synthetic Approaches

Biocatalysis and bio-inspired synthesis represent a paradigm shift towards greener and more sustainable chemical manufacturing. The application of these methods to produce functionalized amines is a rapidly growing field.